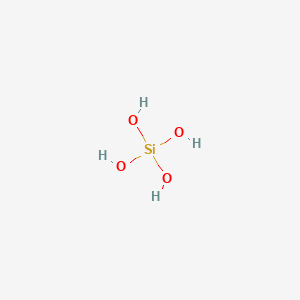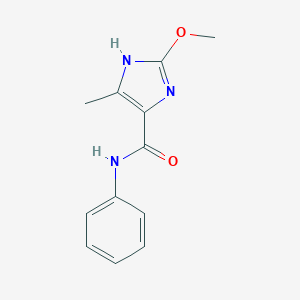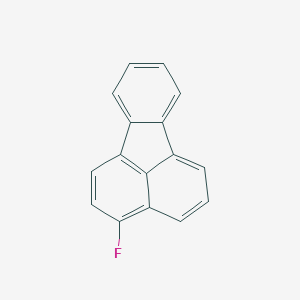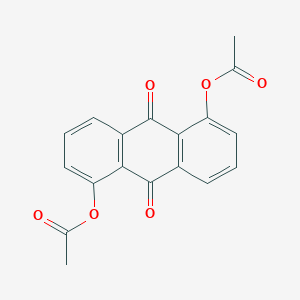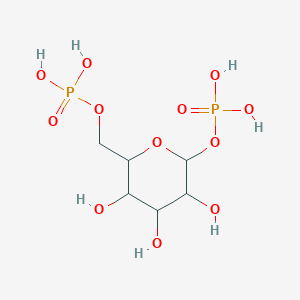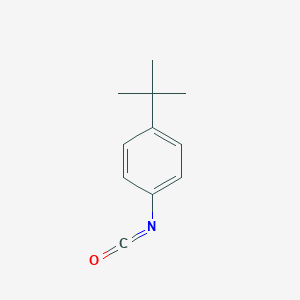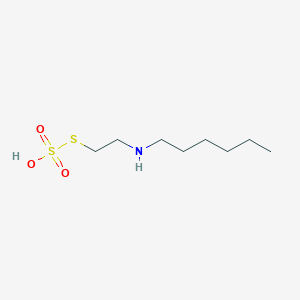
Ethyl 3-(4-(tert-butyl)phenyl)propanoate
Overview
Description
Ethyl 3-(4-(tert-butyl)phenyl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical properties and has been used in various studies to investigate its mechanism of action and potential therapeutic benefits.
Scientific Research Applications
Synthesis and Characterization of Antimicrobial Agents : Ethyl 3-(4-(tert-butyl)phenyl)propanoate plays a role in the synthesis of compounds with potential antimicrobial properties. For instance, the reaction of certain cyanide compounds with ethylchloroformate, followed by a series of reactions including with tert-butyloxy anhydride, leads to the formation of compounds that have been characterized and screened for antimicrobial activity (Doraswamy & Ramana, 2013).
Preparation of Block Copolymers via ATRP and SFRP : In polymer science, this compound derivatives are used in the synthesis of block copolymers. This is done using atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP), which allows for the creation of polymers with specific structures and properties (Tunca et al., 2001).
Fabrication of Phenyl-Butanone : In the synthesis of 4-phenyl-2-butanone, a compound important in medicinal chemistry, this compound can be involved in the process. This compound serves as a medium in the synthesis of medicines for reducing inflammation (Zhang, 2005).
Chemical Reactions and Syntheses : The compound also finds application in various chemical synthesis processes, such as the silylation reactions and the preparation of ketones. This demonstrates its utility as a reagent in organic chemistry for constructing complex molecules (Overman & Rishton, 2003).
Investigation in Toxicology : While not directly related to the compound's applications, studies investigating the metabolism and excretion of related compounds, such as tert-butyl glucuronide, provide insights into the broader chemical family's interaction with biological systems (Arndt et al., 2017).
Solubility Studies : Research on the solubility of related compounds in alcohols provides insights into the physical and chemical properties of this compound and its derivatives. Such studies are crucial in understanding the compound's behavior in various solvents (Domańska & Bogel-Łukasik, 2005).
Catalysis and Reactivity Studies : The compound also finds use in studies related to catalysis and reactivity, particularly in the transesterification processes in polymer chemistry. This highlights its role in facilitating chemical reactions (Hu & Lambla, 1994).
properties
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5,8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVJKWSXOPITKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444065 | |
| Record name | Ethyl 3-(4-tert-butylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130872-28-5 | |
| Record name | Ethyl 3-(4-tert-butylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

